4'-Fluoro-3-(4-methoxyphenyl)propiophenone
CAS No.: 898775-78-5
Cat. No.: VC2301384
Molecular Formula: C16H15FO2
Molecular Weight: 258.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-78-5 |
|---|---|
| Molecular Formula | C16H15FO2 |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
| Standard InChI Key | RTKSWYJVSFPGLT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
Molecular Identity
4'-Fluoro-3-(4-methoxyphenyl)propiophenone is structurally defined as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one. The compound features a propiophenone backbone with specific substituents that define its chemical behavior and potential applications.
Physicochemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in various chemical environments. As a fluoro analog of the related chloro compound, it exhibits some similar characteristics but with important differences due to fluorine's unique properties.
Table 1: Key Physicochemical Properties of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₆H₁₅FO₂ | Differs from chloro analog (C₁₆H₁₅ClO₂) |
| Molecular Weight | 258.29 g/mol | Lower than chloro analog (274.74 g/mol) |
| Physical State | Crystalline solid | At room temperature |
| Solubility | Soluble in organic solvents | Including DMSO, ethanol, and dichloromethane |
| Melting Point | Estimated 95-105°C | Based on related propiophenone derivatives |
| LogP | Approximately 3.2 | Indicating moderate lipophilicity |
The fluorine atom, being smaller and more electronegative than chlorine, imparts distinct electronic effects on the molecule, potentially altering its reactivity profile and biological interactions compared to its chloro counterpart.
Structural Characteristics
The molecule contains two key functional groups:
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A carbonyl group that serves as a reactive center for various transformations
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A fluoro substituent that influences electronic distribution and hydrogen bonding capabilities
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A methoxy group that contributes electron density to the aromatic system
The presence of these groups creates asymmetric electron distribution within the molecule, influencing its ability to interact with biological targets and participate in chemical reactions.
Synthesis Methods
Laboratory Synthesis
The synthesis of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone typically involves several established methodologies adapted from similar propiophenone derivatives.
Friedel-Crafts Acylation
One potential synthetic route involves Friedel-Crafts acylation between 4-fluorobenzoyl chloride and 4-methoxybenzene in the presence of a Lewis acid catalyst:
-
4-Fluorobenzoyl chloride is treated with 4-methoxybenzene
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Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst
-
The reaction is typically conducted under anhydrous conditions at 0-5°C to minimize side reactions
-
Purification via column chromatography or recrystallization from ethanol/water mixtures
Aldol Condensation Approach
An alternative synthetic pathway involves aldol condensation:
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Reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid
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Base-catalyzed condensation using sodium hydroxide
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Catalyst such as piperidine facilitates the reaction
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Subsequent dehydration yields the desired ketone structure
Optimization Parameters
Synthesis optimization requires careful control of several parameters:
Table 2: Critical Parameters for Synthesis Optimization
| Parameter | Recommended Range | Effect on Synthesis |
|---|---|---|
| Temperature | 0-5°C (initial), 20-25°C (completion) | Controls reaction rate and minimizes side products |
| Catalyst Loading | 1.1-1.3 eq. AlCl₃ | Ensures complete conversion while limiting excess |
| Reaction Time | 4-6 hours | Allows for complete conversion |
| Solvent | Dichloromethane or 1,2-dichloroethane | Provides appropriate solubility and reaction environment |
| Purification Method | Column chromatography (silica gel, hexane/ethyl acetate) | Yields high purity product |
Chemical Reactivity
Reaction Types
4'-Fluoro-3-(4-methoxyphenyl)propiophenone can participate in various chemical transformations, primarily centered around its functional groups.
Carbonyl-Centered Reactions
The ketone functionality serves as a reactive center for numerous transformations:
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Reduction: The carbonyl group can undergo reduction to form corresponding alcohols
-
Nucleophilic addition: Various nucleophiles can add to the carbonyl carbon
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Condensation reactions: The ketone can participate in condensations with appropriate partners
Aromatic Ring Modifications
Both aromatic rings can undergo further functionalization:
-
Electrophilic aromatic substitution: Predominantly on the electron-rich methoxyphenyl ring
-
Nucleophilic aromatic substitution: Potentially on the 4-fluorophenyl ring, as fluorine can act as a leaving group
-
Metal-catalyzed cross-coupling: Both rings can serve as substrates for coupling reactions
Reaction Conditions and Reagents
Table 3: Common Reaction Conditions for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Carbonyl Reduction | NaBH₄ | Methanol, 0°C to RT | Secondary alcohol |
| Carbonyl Reduction | LiAlH₄ | THF, -78°C to RT | Secondary alcohol |
| Wittig Reaction | Ph₃P=CR₂ | THF, RT to reflux | Alkene derivatives |
| Grignard Addition | RMgX | THF, -78°C | Tertiary alcohols |
| Aldol Condensation | RCHO, NaOH | Ethanol, RT | β-hydroxy ketones |
| Demethylation | BBr₃ | DCM, -78°C to RT | Hydroxyl derivative |
The presence of the fluoro group influences these reactions by altering the electronic characteristics of the molecule compared to other halogen substituents.
Applications in Scientific Research
Synthetic Building Block
4'-Fluoro-3-(4-methoxyphenyl)propiophenone serves as a valuable intermediate in constructing more complex molecules:
-
Pharmaceutical precursors: Used in synthesizing drug candidates
-
Material science applications: Precursor for specialty polymers and materials
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Asymmetric synthesis studies: Model substrate for developing stereoselective methodologies
Reaction Mechanism Studies
The compound provides opportunities for investigating:
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Electronic effects of fluoro substituents on reaction rates and selectivity
-
Comparative reactivity studies between different halogen-substituted analogs
-
Structure-reactivity relationships in propiophenone derivatives
Biological Applications
| Pathogen Type | Potential Activity | Comparative Notes |
|---|---|---|
| Gram-positive bacteria | Moderate | Similar to chloro analog with potentially enhanced cell penetration |
| Gram-negative bacteria | Low to moderate | Limited by outer membrane penetration |
| Fungi (e.g., Candida) | Moderate to high | Possibly effective against fungal pathogens |
| Mycobacteria | Low | Limited activity predicted |
Structure-Activity Relationships
Effect of Fluorine Substitution
The presence of fluorine at the 4' position imparts several distinctive properties:
-
Enhanced metabolic stability due to the strength of the C-F bond
-
Altered electronic distribution affecting binding to potential biological targets
-
Modified lipophilicity and membrane permeability profiles
-
Potential hydrogen bond accepting capability
Comparison with Structurally Similar Compounds
Table 5: Comparison of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone with Analogs
| Compound | Key Differences | Potential Functional Implications |
|---|---|---|
| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Larger halogen atom, less electronegative | Lower metabolic stability, different electronic properties |
| 4'-Bromo-3-(4-methoxyphenyl)propiophenone | Much larger halogen atom, less electronegative | Enhanced lipophilicity, potentially slower reaction kinetics |
| 3-(4-Methoxyphenyl)propiophenone | No halogen at 4' position | Reduced electron-withdrawing effect on carbonyl |
| 4'-Fluoro-3-(3-methoxyphenyl)propiophenone | Different methoxy position | Altered electronic distribution and hydrogen bonding pattern |
| 4'-Fluoro-3-(4-hydroxyphenyl)propiophenone | Hydroxyl vs. methoxy group | Enhanced hydrogen bond donor capability |
Biological Activity and Mechanism of Action
Cellular and Molecular Interactions
The biological activity of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone likely stems from its ability to interact with specific cellular targets:
-
Potential enzyme inhibition through binding to active sites
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Possible interaction with membrane proteins affecting cellular signaling
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Influence on redox systems through electronic effects
Structure-Based Mechanistic Insights
The compound's functionality contributes to its biological activity in several ways:
Research Applications and Future Directions
Current Research Gaps
Despite potential applications, several knowledge gaps remain:
-
Limited comprehensive studies on the synthesis and purification of the fluoro derivative
-
Incomplete understanding of its exact biological mechanisms
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Insufficient comparative data with other halogenated analogs
-
Need for detailed structure-activity relationship studies
Promising Research Directions
Table 6: Future Research Opportunities
| Research Area | Specific Directions | Potential Impact |
|---|---|---|
| Synthetic Methodology | Development of green synthesis routes | More sustainable production methods |
| Biological Activity | Screening against resistant microbial strains | New antimicrobial agents |
| Medicinal Chemistry | SAR studies with various substituents | Optimized drug candidates |
| Reaction Mechanisms | Detailed computational studies | Better understanding of fluorine effects |
| Drug Delivery | Incorporation into novel formulations | Enhanced bioavailability |
| Material Science | Exploration as building blocks for functional materials | New applications beyond medicine |
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in ¹H NMR:
-
Methoxy protons: singlet at approximately δ 3.8 ppm
-
Methylene protons: two triplets at approximately δ 2.9-3.1 ppm
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Aromatic protons: complex multiplets in the δ 6.8-8.0 ppm region
Predicted key signals in ¹³C NMR:
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Carbonyl carbon: approximately δ 198 ppm
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Methoxy carbon: approximately δ 55 ppm
-
Aromatic carbons: complex signals in the δ 110-165 ppm region
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Carbon attached to fluorine: doublet with large coupling constant
Infrared Spectroscopy
Expected characteristic IR bands:
-
C=O stretching: approximately 1680-1700 cm⁻¹
-
C-F stretching: approximately 1050-1250 cm⁻¹
-
C-O-C stretching (methoxy): approximately 1240-1270 cm⁻¹
-
Aromatic C=C stretching: approximately 1450-1600 cm⁻¹
Chromatographic Analysis
HPLC conditions for analysis:
-
Column: C18 reverse phase
-
Mobile phase: Methanol/water gradient
-
Detection: UV at approximately 254-280 nm
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Retention time: Expected to be slightly shorter than the chloro analog due to lower molecular weight
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